chemical structure and physical properties of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
chemical structure and physical properties of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific, functionalized pyrazole derivative: 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole .
This compound incorporates three key structural features: an N-ethylated pyrazole ring, a C4-linked ethynyl group, and a trimethylsilyl (TMS) protecting group on the alkyne. The N-ethyl group can influence the compound's lipophilicity and metabolic stability. The ethynyl linkage provides a rigid scaffold for orienting substituents and is a valuable precursor for further chemical transformations. The TMS group serves as a common protecting group for terminal alkynes, allowing for selective reactions at other positions of the molecule. This guide will delve into the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this molecule, offering valuable insights for researchers in drug discovery and organic synthesis.
Molecular Structure and Chemical Properties
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a substituted aromatic heterocycle. The core of the molecule is a five-membered pyrazole ring containing two adjacent nitrogen atoms. An ethyl group is attached to one of the nitrogen atoms (N1), and a trimethylsilylethynyl group is attached to the carbon at the 4-position.
Key Structural Features:
-
Pyrazole Core: A planar, aromatic ring system that contributes to the molecule's overall stability and electronic properties.
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N-Ethyl Group: A small alkyl substituent that increases the molecule's lipophilicity compared to an N-unsubstituted pyrazole.
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Ethynyl Linker: A linear and rigid two-carbon spacer that can be used to extend the molecular framework.
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Trimethylsilyl (TMS) Group: A bulky, lipophilic group that protects the terminal alkyne. This group can be selectively removed under specific conditions to reveal the terminal alkyne for further reactions.
Caption: Chemical structure of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₆N₂Si | - |
| Molecular Weight | 192.34 g/mol | - |
| CAS Number | 1354703-85-7 | [2] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-alkylated alkynylpyrazoles. |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | N-alkylpyrazoles generally exhibit good solubility in organic solvents.[3] |
| Stability | The trimethylsilyl group can be cleaved under acidic or basic conditions. The compound is expected to have good thermal stability. | Trimethylsilylacetylenes are known to be stable compounds.[4] |
Synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Synthetic Workflow
The overall synthesis can be envisioned as a two-step process starting from pyrazole:
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Preparation of the Precursor (4-iodo-1-ethyl-1H-pyrazole): This involves the N-ethylation of pyrazole followed by regioselective iodination at the 4-position.
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Sonogashira Coupling: The resulting 4-iodo-1-ethyl-1H-pyrazole is then coupled with trimethylsilylacetylene.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
Step 1a: Synthesis of 1-Ethyl-1H-pyrazole
N-alkylation of pyrazoles can be achieved under phase-transfer catalysis conditions, which offers a high-yield and solvent-free approach.[3]
Materials:
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Pyrazole
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Diethyl sulfate
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Potassium hydroxide (solid)
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Tetrabutylammonium bromide (TBAB)
Procedure:
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In a round-bottom flask, combine pyrazole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (0.05 eq.).
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Add diethyl sulfate (1.2 eq.) dropwise to the mixture with vigorous stirring.
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Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
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Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-ethyl-1H-pyrazole.
Step 1b: Synthesis of 4-Iodo-1-ethyl-1H-pyrazole
The iodination of N-alkylpyrazoles occurs with high regioselectivity at the C4 position due to the electronic nature of the pyrazole ring.[6]
Materials:
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1-Ethyl-1H-pyrazole
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Iodine (I₂)
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Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
Procedure:
-
Dissolve 1-ethyl-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask.
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Add iodine (1.3 eq.) to the solution.
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To this mixture, add ceric ammonium nitrate (1.1 eq.).
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Heat the reaction mixture to reflux and monitor by TLC.
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Once the starting material is consumed, cool the reaction to room temperature and remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-ethyl-1H-pyrazole.[1]
Step 2: Sonogashira Coupling to Yield 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for the formation of the desired product.[7]
Materials:
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4-Iodo-1-ethyl-1H-pyrazole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
-
Triethylamine (TEA)
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Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1-ethyl-1H-pyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
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Add anhydrous THF or DMF, followed by triethylamine (3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
Spectroscopic Characterization
The following spectroscopic data are predicted based on the analysis of similar structures and known chemical shift ranges for the functional groups present.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrazole ring protons, and the trimethylsilyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | s | 1H | H5-pyrazole |
| ~ 7.4 | s | 1H | H3-pyrazole |
| ~ 4.1 | q | 2H | -CH₂- (ethyl) |
| ~ 1.4 | t | 3H | -CH₃ (ethyl) |
| ~ 0.2 | s | 9H | -Si(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C5-pyrazole |
| ~ 132 | C3-pyrazole |
| ~ 105 | C4-pyrazole |
| ~ 95 | -C≡C-Si |
| ~ 90 | -C≡C-Si |
| ~ 45 | -CH₂- (ethyl) |
| ~ 15 | -CH₃ (ethyl) |
| ~ 0 | -Si(CH₃)₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~ 2960 | C-H stretch (sp³) |
| ~ 2150 | C≡C stretch (alkyne) |
| ~ 1500 | C=N, C=C stretch (pyrazole ring) |
| ~ 1250 | Si-C stretch |
| ~ 840 | Si-C stretch |
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 192 | [M]⁺ (Molecular ion) |
| 177 | [M - CH₃]⁺ |
| 163 | [M - C₂H₅]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Applications and Future Perspectives
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a valuable building block for the synthesis of more complex molecules. The presence of the TMS-protected alkyne at the 4-position of the pyrazole ring opens up a wide range of possibilities for further chemical modifications.
Potential Applications:
-
Medicinal Chemistry: The TMS group can be deprotected to yield the terminal alkyne, which can then be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the pyrazole scaffold to other molecules of interest, such as peptides, sugars, or other pharmacophores. The resulting triazole-linked conjugates can be screened for various biological activities.
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Materials Science: The rigid ethynyl linker and the potential for further functionalization make this compound a candidate for the synthesis of novel organic electronic materials, polymers, and ligands for metal complexes.
The strategic placement of the reactive alkyne functionality on the pyrazole core makes this molecule a versatile intermediate for the construction of diverse chemical libraries for high-throughput screening in drug discovery and for the development of new materials with tailored properties.
Safety and Handling
Specific toxicity data for 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is not available. As with any chemical substance, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
References
-
Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC 2014 (vi) 54-71. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules 2022, 27(11), 3403. Available from: [Link]
-
Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trimethylsilylacetylene [petraresearch.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. gelest.com [gelest.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
